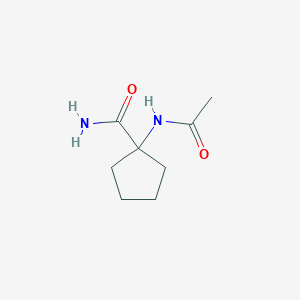
Cyclopentanecarboxamide, 1-acetamido-(7CI,8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxamide, 1-acetamido-(7CI,8CI) is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is known for its unique structure, which includes a cyclopentane ring and an acetamido group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, 1-acetamido-(7CI,8CI) typically involves the reaction of cyclopentanecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of Cyclopentanecarboxamide, 1-acetamido-(7CI,8CI) may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide, 1-acetamido-(7CI,8CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanecarboxylic acid derivatives.
Reduction: Formation of cyclopentanemethanol derivatives.
Substitution: Formation of substituted cyclopentanecarboxamides.
Scientific Research Applications
Cyclopentanecarboxamide, 1-acetamido-(7CI,8CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxamide, 1-acetamido-(7CI,8CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxamide
- 1-Acetamidocyclopentane
- Cyclopentanecarboxylic acid derivatives
Uniqueness
Cyclopentanecarboxamide, 1-acetamido-(7CI,8CI) is unique due to its specific combination of a cyclopentane ring and an acetamido group. This structural feature imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-acetamidocyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)10-8(7(9)12)4-2-3-5-8/h2-5H2,1H3,(H2,9,12)(H,10,11) |
InChI Key |
XLHILGGRYNCJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















